molecular formula C16H20O3 B1194383 Lacinilene C 7-methyl ether CAS No. 56362-72-2

Lacinilene C 7-methyl ether

Cat. No. B1194383
CAS RN: 56362-72-2
M. Wt: 260.33 g/mol
InChI Key: VMEKKHYIQYOLHA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lacinilene C 7-methyl ether is a sesquiterpenoid.

Scientific Research Applications

Fluorescent Properties and Structural Analysis

Lacinilene C 7-methyl ether, along with lacinilene C, exhibits brilliant yellow fluorescence under ultraviolet light. These compounds, isolated from frost-killed cotton bracts, have been structurally related to the cadinane ring system. This discovery has implications for further structural analysis and potential applications in fields requiring fluorescent markers (Stipanovic, Wakelyn, & Bell, 1975).

Extraction and Quantification Techniques

Advancements in the extraction and quantification of lacinilene C 7-methyl ether have been made. One study developed a high-performance liquid chromatography (HPLC) method for its quantization in cotton dusts, indicating its importance in industrial and agricultural research (Wall, Muller, & Berni, 1980).

Role in Phytoalexin Production

Research indicates that lacinilene C 7-methyl ether accumulates in cotton leaves in response to certain environmental stresses, such as exposure to cell-free mycelial extracts of Aspergillus flavus. This suggests a role in the plant's defense mechanisms and phytoalexin production, with potential applications in agricultural science and plant pathology (Zeringue, 1987).

Impact on Cotton Plant Health

Further studies have explored the presence of lacinilene C 7-methyl ether in various states of cotton plants, highlighting its influence on the plant's health and development. The varying levels of this compound in different physiological states of the cotton plant provide insights into its role in plant biology and stress responses (Essenberg, Grover, & Cover, 1990).

properties

CAS RN

56362-72-2

Product Name

Lacinilene C 7-methyl ether

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(1R)-1-hydroxy-7-methoxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one

InChI

InChI=1S/C16H20O3/c1-9(2)11-7-15(17)16(4,18)13-8-14(19-5)10(3)6-12(11)13/h6-9,18H,1-5H3/t16-/m1/s1

InChI Key

VMEKKHYIQYOLHA-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC2=C(C=C1OC)[C@@](C(=O)C=C2C(C)C)(C)O

SMILES

CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O

Canonical SMILES

CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O

synonyms

1-hydroxy-7-methoxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone
lacinilene C 7-methyl ether
lacinilene C 7-methyl ether, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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